N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring fused with a pyrrolidine ring, both of which are substituted with phenyl groups
Properties
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16-22(18(3)27(25-16)20-12-8-5-9-13-20)24-23(28)26-15-14-21(17(26)2)19-10-6-4-7-11-19/h4-13,17,21H,14-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZPMGGBRXRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-phenylpyrazole can be prepared by reacting phenylhydrazine with acetylacetone under reflux conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization. For example, 2-methyl-3-phenylpyrrolidine can be synthesized by reacting 2-methyl-3-phenylpropanal with ammonia.
Coupling Reaction: The final step involves coupling the pyrazole and pyrrolidine rings. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The phenyl groups on the pyrazole and pyrrolidine rings can undergo electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used to introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Br₂ in carbon tetrachloride (CCl₄), HNO₃ in sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones from methyl groups.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The pyrazole and pyrrolidine rings are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Researchers are investigating its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of physical and chemical properties, making it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A simpler analog lacking the pyrrolidine ring.
2-Methyl-3-phenylpyrrolidine: A simpler analog lacking the pyrazole ring.
N-(1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide: A similar compound with different substituents on the pyrazole ring.
Uniqueness
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide is unique due to the presence of both pyrazole and pyrrolidine rings, each substituted with phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
